molecular formula C10H14HgO4 B12693390 Mercury, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)- CAS No. 14024-55-6

Mercury, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)-

Katalognummer: B12693390
CAS-Nummer: 14024-55-6
Molekulargewicht: 398.81 g/mol
InChI-Schlüssel: LVLLOPZOJPLJQT-FDGPNNRMSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- can be synthesized through the reaction of mercury(II) acetate with 2,4-pentanedione in an organic solvent. The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol or acetone, and allowing the mixture to react at room temperature. The product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- involves its ability to form stable complexes with various ligands. The compound can interact with biological molecules, such as proteins and nucleic acids, through coordination bonds. These interactions can disrupt normal cellular functions and lead to toxic effects. The molecular targets and pathways involved in its action include thiol-containing enzymes and proteins, which are essential for cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its solubility in organic solvents and ability to form stable complexes make it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

14024-55-6

Molekularformel

C10H14HgO4

Molekulargewicht

398.81 g/mol

IUPAC-Name

mercury(2+);(Z)-4-oxopent-2-en-2-olate

InChI

InChI=1S/2C5H8O2.Hg/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;

InChI-Schlüssel

LVLLOPZOJPLJQT-FDGPNNRMSA-L

Isomerische SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Hg+2]

Kanonische SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Hg+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.